Methanesulfonohydrazide
Overview
Description
Methanesulfonohydrazide (MSH) is a derivative of methanesulfonic acid. It is significant in chemical studies due to its unique structure and properties. MSH is used in various chemical reactions and has been a subject of numerous research studies to understand its synthesis, molecular structure, chemical, and physical properties (A. Ienco et al., 1999).
Synthesis Analysis
MSH can be synthesized through a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions. This method results in methanesulfonohydrazides in good yields, involving a radical process with an intramolecular 5-exo-cyclization and insertion of sulfur dioxide (Yuanyuan An et al., 2014).
Molecular Structure Analysis
The X-ray structural analysis reveals that in the crystal, two centrosymmetrically oriented MSH molecules are held together by N–H···N hydrogen bonding interactions. This feature is unprecedented for known arylsulfonic hydrazide analogues. Energetics of various MSH staggered conformers and stabilization due to dimerization have been evaluated, highlighting unique structural characteristics (A. Ienco et al., 1999).
Chemical Reactions and Properties
MSH is used in various chemical reactions due to its properties as a sulfonyl derivative. For example, Methanesulfonyl fluoride, a related compound, reacts with acetylcholinesterase to produce a methanesulfonyl enzyme derivative, showing the chemical reactivity of similar sulfonyl compounds (R. Kitz & I. B. Wilson, 1963).
Physical Properties Analysis
The vibrational spectra of MSH have been thoroughly studied. Infrared and Raman spectroscopy have been recorded, and a normal coordinate analysis has been carried out to understand its physical characteristics better. The interaction between MSH monomers and their vibrational modes has been explored, providing insights into its physical properties (A. Ienco et al., 1999).
Chemical Properties Analysis
MSH and its derivatives participate in various chemical reactions, indicating its versatility in organic synthesis. The compound serves as a key intermediate in sulfonation reactions and can be involved in the synthesis of complex organic compounds, demonstrating its broad chemical reactivity and applications (F. Spener, 1973).
Scientific Research Applications
Synthesis and Antibacterial Activity : Methanesulfonic acid hydrazide derivatives have been synthesized and their structures investigated, demonstrating significant antibacterial activities against both gram-positive and gram-negative bacteria. This suggests its potential use in developing new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Microbial Metabolism : Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria. This understanding is crucial for environmental and microbial research (Kelly & Murrell, 1999).
Synthesis of Derivatives : Methanesulfonohydrazides have been synthesized through a radical process involving intramolecular cyclization and insertion of sulfur dioxide, indicating its utility in chemical synthesis (An, Zheng, & Wu, 2014).
Acceleration of Enzymatic Reactions : Studies show that substituted ammonium ions can accelerate the reaction of methanesulfonyl fluoride with acetylcholinesterase, an enzyme, indicating potential applications in biochemistry and pharmaceuticals (Kitz & Wilson, 1963).
Synthesis with Insertion of Sulfur Dioxide : Methanesulfonohydrazides have been generated via a photo-induced, catalyst-free reaction involving the insertion of sulfur dioxide, highlighting a potential method for synthesizing various compounds (Zhou, Xia, & Wu, 2016).
Catalytic Applications : Methanesulfonic acid has been used as a catalyst in esterification reactions, offering an easy recovery process and excellent reusability, which is significant for industrial processes (Jiang, 2005).
Vibrational Spectroscopy and Structure : A comprehensive study has been conducted on methanesulfonic acid hydrazide, offering insights into its structure, vibrational spectroscopy, and various conformers, which is crucial for understanding its chemical properties and reactions (Ienco et al., 1999).
Safety And Hazards
properties
IUPAC Name |
methanesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2O2S/c1-6(4,5)3-2/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZYWVEBNIRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296565 | |
Record name | methanesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonohydrazide | |
CAS RN |
10393-86-9 | |
Record name | 10393-86-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methanesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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